Quadazocine

Beschreibung

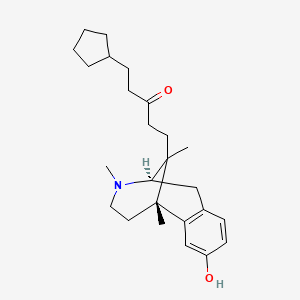

Quadazocine is a synthetic opioid receptor antagonist with a complex stereochemical structure. Its molecular formula is C₂₅H₃₇NO₂, with an average molecular weight of 383.576 g/mol and three defined stereocenters . The IUPAC name is 1-Cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-yl]-3-pentanone . This compound exhibits competitive antagonism at mu (μ), kappa (κ), and delta (δ) opioid receptors, with binding affinities (pKi) of 10.0 (μ), 9.7 (κ), and 8.9 (δ) in human receptors, indicating strongest activity at μ receptors .

Pharmacologically, this compound has been extensively studied in primate models (e.g., rhesus and squirrel monkeys) to antagonize opioid agonist-induced effects, including analgesia, respiratory depression, and discriminative stimuli . Its clinical relevance lies in its utility for differentiating opioid receptor subtypes in vivo .

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H37NO2 |

|---|---|

Molekulargewicht |

383.6 g/mol |

IUPAC-Name |

1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one |

InChI |

InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25?/m1/s1 |

InChI-Schlüssel |

LOYWOYCPSWPKFH-CSIQULDISA-N |

Isomerische SMILES |

C[C@@]12CCN([C@@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |

Kanonische SMILES |

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |

Synonyme |

quadazocine quadazocine mesylate, (2R-(2alpha,6alpha,11S))-isomer quadazocine mesylate, (2S-(2alpha,6alpha,11S))-isomer Win 44,441 Win 44441 Win 44441-3 Win-44441 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Quadazocin umfasst mehrere Schritte, beginnend mit der Herstellung der Benzomorphan-Kernstruktur. Die Syntheseroute beinhaltet typischerweise:

Cyclisierung: Bildung des Benzomorphan-Kerns durch Cyclisierungsreaktionen.

Modifikationen der funktionellen Gruppen: Einführung der Cyclopentyl- und Hydroxygruppen durch verschiedene Transformationen der funktionellen Gruppen.

Endgültige Assemblierung: Kopplung des Pentanonglieds, um die Synthese abzuschließen.

Analyse Chemischer Reaktionen

Quadazocin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Quadazocin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise seine pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen, insbesondere an den Hydroxy- und Cyclopentylgruppen, können zur Bildung von Analoga mit unterschiedlichen Rezeptoraffinitäten führen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Quadazocin wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den Bereichen:

Chemie: Untersuchung der Struktur-Aktivitäts-Beziehungen von Opioid-Antagonisten.

Biologie: Untersuchung der Rolle von Opioidrezeptoren in verschiedenen physiologischen Prozessen.

Medizin: Erforschung potenzieller therapeutischer Anwendungen für Opioidsucht und Überdosierungsbehandlung.

Industrie: Entwicklung neuer Opioid-Antagonisten mit verbesserten Wirkungs- und Sicherheitsprofilen

5. Wirkmechanismus

Quadazocin entfaltet seine Wirkung, indem es an Opioidrezeptoren bindet und deren Aktivierung durch endogene oder exogene Agonisten blockiert. Diese antagonistische Wirkung verhindert die typischen Wirkungen der Opioidrezeptoraktivierung, wie z. B. Analgesie und Euphorie. Zu den molekularen Zielstrukturen von Quadazocin gehören die μ-, κ- und δ-Opioidrezeptoren, wobei eine deutliche Präferenz für den μ-Rezeptor und den κ2-Subtyp besteht. Zu den an seinem Wirkmechanismus beteiligten Signalwegen gehört die Hemmung der Signalübertragung durch G-Protein-gekoppelte Rezeptoren, was zu reduzierten intrazellulären cAMP-Spiegeln und einer verringerten neuronalen Erregbarkeit führt .

Wirkmechanismus

Quadazocine exerts its effects by binding to opioid receptors and blocking their activation by endogenous or exogenous agonists. This antagonistic action prevents the typical effects of opioid receptor activation, such as analgesia and euphoria. The molecular targets of this compound include the μ, κ, and δ opioid receptors, with a significant preference for the μ receptor and the κ2 subtype. The pathways involved in its mechanism of action include inhibition of G-protein coupled receptor signaling, leading to reduced intracellular cAMP levels and decreased neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Receptor Selectivity Profiles

This compound’s antagonism potency (quantified via pA₂ values ) varies significantly across receptor subtypes and agonists (Table 1):

Key Findings :

Functional Antagonism in Behavioral Models

- Analgesia Antagonism : this compound dose-dependently reverses κ agonist-induced analgesia (e.g., U50,488, ethylketocyclazocine) but requires higher doses compared to μ antagonism .

- Discriminative Stimulus Effects : this compound’s pA₂ values differ between μ- and κ-mediated stimuli. For codeine (μ agonist), pA₂ = 7.8; for ethylketazocine (κ agonist), pA₂ = 5.7 .

- Rate-Decreasing Effects : In food-reinforcement models, this compound antagonizes μ agonists (e.g., fentanyl) at lower doses (0.1–10 mg/kg) than κ agonists (U69,593) .

Comparison with Other Antagonists

- Naltrexone : Exhibits higher affinity for κ₁ receptors (pA₂ = 7.6 for U69,593) compared to this compound (pA₂ = 6.5), but less μ selectivity .

- Beta-Funaltrexamine (β-FNA) : A μ-selective irreversible antagonist, β-FNA lacks this compound’s κ/δ activity, making this compound superior for studying κ-mediated effects .

- Naloxone : While both are μ-preferring, this compound’s broader receptor coverage (κ/δ) allows differentiation of mixed opioid effects in vivo .

Structural and Mechanistic Insights

This compound’s 6,7-benzomorphan scaffold (common in κ agonists like bremazocine) is modified with a cyclopentyl group, enhancing μ receptor affinity . Unlike arylacetamide κ agonists (e.g., U50,488), this compound’s stereochemistry and bulky substituents prevent full κ agonism, favoring antagonism .

Research Implications

This compound remains a critical tool for:

Receptor Subtype Differentiation : Its pA₂ disparities confirm μ/κ receptor multiplicity in primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.